molecular formula C9H9N3OS B1420610 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-64-9

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1420610
CAS No.: 1086385-64-9
M. Wt: 207.25 g/mol
InChI Key: OIHLMLNHUBNHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Mode of Action

The compound interacts with its target, ALOX15, in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions . This interaction induces a reduced inhibitory potency .

Biochemical Pathways

The compound affects the biochemical pathways involving ALOX15. The enzyme ALOX15 plays a significant role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially modulate the production of metabolites derived from linoleic acid and arachidonic acid . This modulation could have downstream effects on various cellular processes, including those involved in inflammation and cancer .

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the notable interactions is with monoamine oxidase A (MAO-A), where it acts as an inhibitor . This inhibition is significant because MAO-A is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can potentially increase the levels of these neurotransmitters, which may contribute to its antidepressant effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cognitive damage and improve neuropsychic behavior in mice, suggesting its potential role in neuroprotection . Additionally, it has been linked to the normalization of ATPase activity, which is crucial for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of MAO-A, leading to increased levels of neurotransmitters . Furthermore, it interacts with serotonergic pathways, as evidenced by the negation of its antidepressant-like action with the administration of serotonin receptor antagonists . The compound also influences the nitric oxide (NO) system, as its activity is inhibited by L-arginine pretreatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various experimental conditions, with no significant signs of degradation . Long-term studies have indicated that it does not cause toxicity or adverse changes in oxidative parameters, even at high doses . These findings suggest that this compound is a stable and safe compound for extended use in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that even at high doses of 300 mg/kg, the compound does not exhibit signs of toxicity . Its antidepressant-like effects are dose-dependent, with higher doses leading to more pronounced behavioral changes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, influencing the metabolism of neurotransmitters . Additionally, its effects on ATPase activity suggest a role in cellular energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited . Its distribution within tissues and cells can influence its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHLMLNHUBNHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.